molecular formula C9H10N2O2 B3007638 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2198368-49-7

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B3007638
CAS RN: 2198368-49-7
M. Wt: 178.191
InChI Key: ATDFNJWWUQWNIS-UHFFFAOYSA-N
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Description

The compound of interest, 3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one, is a chemical that has not been directly studied in the provided papers. However, related compounds and reactions have been investigated, which can provide insights into the potential behavior and characteristics of the compound . For instance, studies on the rearrangement of similar compounds and the synthesis of related dihydropyrazinones offer a foundation for understanding the chemical and physical properties of the compound .

Synthesis Analysis

The synthesis of related dihydropyrazinones has been reported through sequential reactions involving amino acid methyl esters and indole-2-ylmethyl acetates under basic conditions. This process involves highly reactive intermediates and intramolecular cyclization, which could be relevant to the synthesis of this compound . Although the exact synthesis of this compound is not detailed, the methodologies used in these studies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using spectroscopic techniques and X-ray diffraction. For example, the structure of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one was confirmed to crystallize in the monoclinic system with specific conformational characteristics . These techniques could be applied to determine the molecular structure of the compound of interest.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied, such as the [3,3]sigmatropic rearrangement of 3-(4-p-tolyloxybut-2-ynyloxy) benzopyran-2-one, which yielded different products depending on the reaction conditions . This suggests that this compound might also undergo sigmatropic rearrangements or other reactions that are sensitive to the reaction environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their behavior in analytical methods. For instance, a study on the liquid chromatographic determination of 3-butyn-2-one reported the formation of a chemical artifact, indicating that compounds with similar structures might be prone to unexpected reactions during analysis . This information could be relevant when studying the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Characterization

3-(But-2-yn-1-yloxy)-1-methyl-1,2-dihydropyrazin-2-one and its derivatives have been extensively studied for their synthesis and characterization. Schmarr et al. (2011) detailed a synthetic route for 2-methoxy-3-alkylpyrazines (MPs), including derivatives like 3-alkyl-1-methyl-1H-pyrazin-2-ones, showing the importance of nuclear magnetic resonance and mass spectral properties in distinguishing chemical differences among MPs. This work provides a foundation for understanding the structural nuances of such compounds, including this compound, highlighting the utility of advanced spectroscopic techniques in their characterization (Schmarr et al., 2011).

Chemo- and Regioselectivities in Synthesis

Chebanov et al. (2008) explored the tuning of chemo- and regioselectivities in the synthesis of complex pyrazoline derivatives, demonstrating the adaptability of multicomponent condensation processes. Such studies underscore the versatility of this compound in synthesizing a wide range of heterocyclic compounds, thereby expanding its application in medicinal chemistry and drug discovery (Chebanov et al., 2008).

Applications in Germination and Plant Growth

Flematti et al. (2009) identified compounds including 3-methyl-2H-furo[2,3-c]pyran-2-one in smoke that promote seed germination across various plant species. This research indicates potential agricultural applications of derivatives of this compound, suggesting they could be explored for enhancing crop yield and managing agricultural practices (Flematti et al., 2009).

Bioactive Compound Synthesis

The ability to synthesize and modify this compound derivatives for the development of bioactive compounds is a significant area of interest. For instance, Hikem-Oukacha et al. (2011) reported the synthesis of novel heterocyclic products from reactions involving related pyranones, indicating the potential of these compounds in the synthesis of pharmaceuticals and bioactive molecules (Hikem-Oukacha et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential applications. This could include testing its biological activity to determine if it has potential as a therapeutic agent .

properties

IUPAC Name

3-but-2-ynoxy-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-4-7-13-8-9(12)11(2)6-5-10-8/h5-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDFNJWWUQWNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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